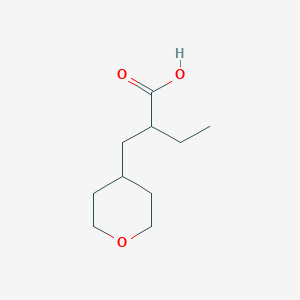

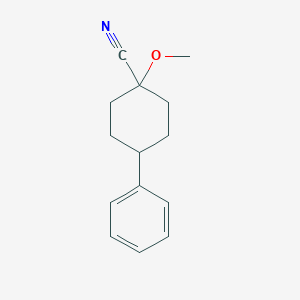

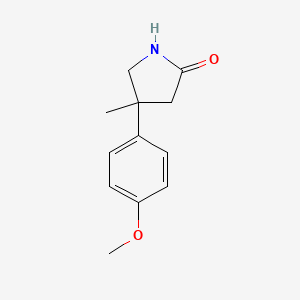

2-(Tetrahydropyran-4-ylmethyl)-butyric acid

概要

説明

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a colorless volatile liquid . Derivatives of tetrahydropyran are more common. For example, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Synthesis Analysis

Tetrahydropyran can be synthesized by various methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, giving tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .Molecular Structure Analysis

The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . In the gas phase, the THP exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis

Tetrahydropyran can undergo various chemical reactions. For example, silver (I) triflate catalyzes intramolecular additions of hydroxyl or carboxyl groups to olefins in good to excellent yields for a range of substrates under relatively mild conditions . This reaction is one of the simplest methods to construct cyclic ethers or lactones .Physical And Chemical Properties Analysis

Tetrahydropyran is a colorless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 . It has a melting point of −45 °C and a boiling point of 88 °C .科学的研究の応用

Synthetic Applications

2-(Tetrahydropyran-4-ylmethyl)-butyric acid and its derivatives have been explored for their potential in synthetic applications, including the creation of novel molecular structures. For instance, the study on the synthesis of tetra- and pentasubstituted polyfunctional dihydropyrroles demonstrates the utility of tetrahydropyran derivatives in constructing complex molecules through multi-component reactions, highlighting their versatility in organic synthesis (Lv et al., 2013). Furthermore, dihydropyran-2-carboxylic acid, a novel bifunctional linker for solid-phase synthesis, exemplifies the innovative use of tetrahydropyran derivatives in peptide synthesis, offering a new method for synthesizing peptide alcohols (Hsieh, Wu, & Chen, 1998).

Corrosion Inhibition

The exploration of tetrahydropyran derivatives as corrosion inhibitors represents another significant application. A study on the corrosion inhibition of carbon steel in sulfuric acid solutions by pyrazole derivatives, which share a structural motif with tetrahydropyran-4-ylmethyl derivatives, underscores the potential of these compounds in protecting industrial materials from corrosive environments (Hmamou et al., 2015).

Pharmaceutical and Biological Studies

In the pharmaceutical and biological fields, derivatives of butyric acid, such as 2-(tetrahydropyran-4-ylmethyl)-butyric acid, have been investigated for their therapeutic potential. Butyric acid and its derivatives have been noted for their roles in treating colorectal cancer and hemoglobinopathies by inducing cell differentiation and controlling cell growth (Pouillart, 1998). Additionally, the modulation of gut microbiota composition and intestinal health in broilers through sodium butyrate supplementation, which is related to butyric acid derivatives, demonstrates the broader implications of these compounds in nutritional science and animal health (Zou et al., 2019).

作用機序

The mechanism of action of tetrahydropyran in chemical reactions often involves the formation of cyclic ethers through intramolecular additions . For example, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .

Safety and Hazards

将来の方向性

Tetrahydropyran rings are important motifs in natural products and medicinal chemistry programs . Given the wealth of THP-containing natural products and reports of THP syntheses, future research may focus on developing new strategies for THP synthesis and exploring its applications in the synthesis of a broad range of substrate complexity and a variety of substitution patterns .

特性

IUPAC Name |

2-(oxan-4-ylmethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(10(11)12)7-8-3-5-13-6-4-8/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQMTMVICFDVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-ylmethyl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)

![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)